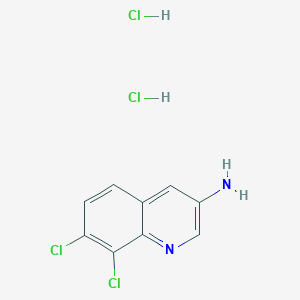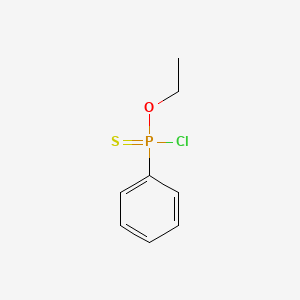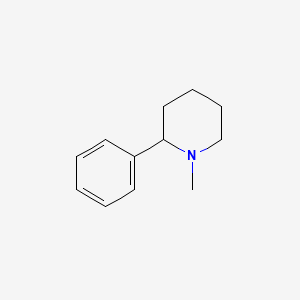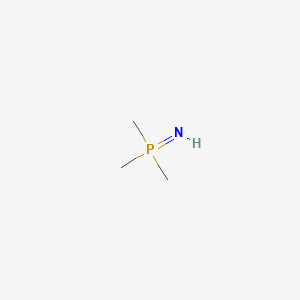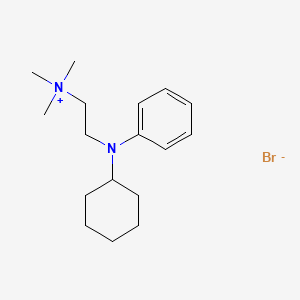
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C17H29BrN2. It is known for its unique structure, which includes a cyclohexyl group attached to an aniline moiety, further connected to an ethyl chain bearing a trimethylammonium group. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide typically involves the alkylation of a tertiary amineThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of fatty nitriles to generate primary or secondary amines, which are then treated with methyl chloride to form the quaternary ammonium salt. This method is scalable and cost-effective, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: While the quaternary ammonium group is generally stable, the aniline moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically conducted in aqueous or organic solvents at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield the corresponding alcohol, while oxidation of the aniline moiety can produce quinone derivatives .
Applications De Recherche Scientifique
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mécanisme D'action
The mechanism of action of (2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Known for its use in surfactants and disinfectants.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
(2-(N-Cyclohexylanilino)ethyl)trimethylammonium bromide is unique due to its cyclohexyl-aniline structure, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other quaternary ammonium compounds and enhances its effectiveness in various applications.
Propriétés
Numéro CAS |
2933-20-2 |
|---|---|
Formule moléculaire |
C17H29BrN2 |
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
2-(N-cyclohexylanilino)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C17H29N2.BrH/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4,6-7,10-11,17H,5,8-9,12-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YUJQNTORYNPVPK-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCN(C1CCCCC1)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


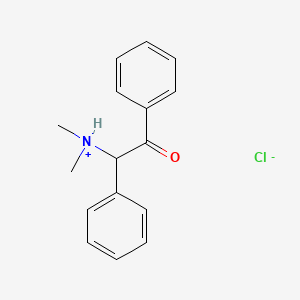


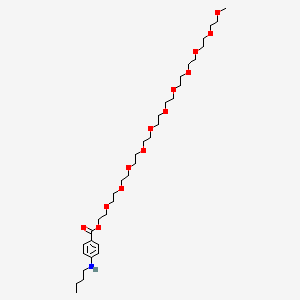

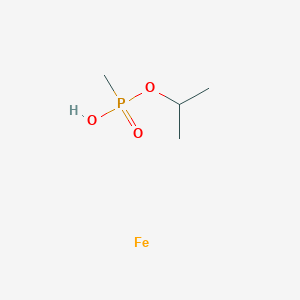
![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)

![Isopropyliden-proscillaridin [German]](/img/structure/B13734217.png)

